N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorobenzyl group, a triazole ring, and a pyrazole sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the selective ammoxidation of dichlorobenzyl chloride to produce dichlorobenzonitriles
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. For example, the catalytic ammoxidation of dichlorotoluenes has been shown to be an efficient method for producing dichlorobenzonitriles, which can then be further processed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of dyes, engineering plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, the triazole and pyrazole moieties may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Another dichlorobenzyl derivative with similar antimicrobial properties.
2,6-Dichlorobenzyl bromide: Used in similar applications but with different reactivity due to the presence of a bromine atom.
Uniqueness
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a dichlorobenzyl group, a triazole ring, and a pyrazole sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H16Cl2N6O2S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H16Cl2N6O2S/c1-3-23-10(2)14(7-19-23)26(24,25)21-15-18-9-22(20-15)8-11-12(16)5-4-6-13(11)17/h4-7,9H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
VEQFIURUABSJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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